molecular formula C12H17N3O4S B13303924 N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide

N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13303924
M. Wt: 299.35 g/mol
InChI Key: WRSXLEQDAUTCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.

    Attachment of the nitrobenzene sulfonamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-1-cyclopropylethyl)-N-ethylcyclopropanamine
  • N-(2-Amino-1-cyclopropylethyl)-N-methylcyclopropanamine

Uniqueness

N-(2-Amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzene-1-sulfonamide is unique due to its combination of a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-(2-amino-1-cyclopropylethyl)-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c1-14(11(8-13)9-6-7-9)20(18,19)12-5-3-2-4-10(12)15(16)17/h2-5,9,11H,6-8,13H2,1H3

InChI Key

WRSXLEQDAUTCRK-UHFFFAOYSA-N

Canonical SMILES

CN(C(CN)C1CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.